4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-thiadiazole family, characterized by a benzamide core modified at the para position with a 2,5-dioxopyrrolidin-1-yl group and a 3-methylphenyl substituent at the 5-position of the thiadiazole ring. Although direct pharmacological data for this compound are absent in the provided evidence, its structural features align with derivatives reported for anticancer, antioxidant, and enzyme inhibitory activities .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-3-2-4-14(11-12)19-22-23-20(28-19)21-18(27)13-5-7-15(8-6-13)24-16(25)9-10-17(24)26/h2-8,11H,9-10H2,1H3,(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCYCCDRBFKMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This step involves the reaction of succinic anhydride with ammonia or an amine to form the pyrrolidinone ring.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the pyrrolidinone and thiadiazole intermediates with a benzamide derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing both pyrrolidine and thiadiazole rings exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of thiadiazoles possess potent antibacterial properties against various Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation, suggesting their potential as chemotherapeutic agents .
- Acetylcholinesterase Inhibition : Some compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer’s .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiadiazole derivatives for their antibacterial activity. Compounds were tested against standard bacterial strains, revealing that those containing the pyrrolidine structure exhibited enhanced activity compared to their non-pyrrolidine counterparts. The most effective compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .
Case Study 2: Anticancer Activity
In an investigation into the anticancer properties of related compounds, several derivatives were synthesized and screened against various cancer cell lines. Results indicated that specific substitutions on the thiadiazole ring improved cytotoxicity and selectivity towards cancerous cells over normal cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Thiadiazole Substituents:
- 3-Methylphenyl (Target Compound): The 3-methylphenyl group at position 5 of the thiadiazole ring is a lipophilic substituent, contrasting with polar groups like sulfonyl (e.g., compound 9g in ) or piperidinylethylthio (e.g., 7a–7l in ). This difference likely impacts solubility and target selectivity .
- Amino/Cyanoacetamido Groups: Compounds like N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl) benzamide () feature electron-withdrawing groups, which may enhance reactivity in pro-apoptotic pathways .
Benzamide Modifications:
- Similar pyrrolidinedione motifs are seen in unrelated benzothiazole derivatives (), suggesting broad applicability in drug design.
- Methoxy/Hydroxy Groups: Derivatives like 9g (4-hydroxy-3-methoxy benzylidene) exhibit antioxidant activity due to phenolic hydrogen donation , whereas the target compound’s pyrrolidinedione may favor different mechanisms.
Pharmacological Activity Profiles
- Anticancer Potential: Thiadiazoles with cyanoacetamido or amino groups () show pro-apoptotic effects, suggesting the target compound’s 3-methylphenyl and pyrrolidinedione groups may similarly disrupt cancer cell pathways.
- Antioxidant Activity: Derivatives with phenolic groups (e.g., 9g) exhibit radical scavenging, whereas the target’s pyrrolidinedione may instead modulate redox signaling via electron-deficient interactions .
- Enzyme Inhibition: Piperidinylethylthio derivatives () target acetylcholinesterase, highlighting how thiadiazole substituent polarity dictates biological targets.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (estimated >350 g/mol) exceeds derivatives like BH53043 (359.43 g/mol, ), implying higher lipophilicity. The pyrrolidinedione group may counterbalance this by improving aqueous solubility via hydrogen bonding.
- Melting Points: Thiadiazole derivatives with polar substituents (e.g., sulfonyl in 9g ) exhibit higher melting points (252–263°C, ), whereas the target compound’s melting point is unreported but expected to be lower due to reduced crystallinity from the 3-methylphenyl group .
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The structure of the compound features a thiadiazole ring , which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of this moiety is critical for the biological activity exhibited by the compound. The pyrrolidinone and benzamide groups further enhance its pharmacological profile.
Chemical Structure
| Component | Description |
|---|---|
| Thiadiazole | Five-membered ring with sulfur and nitrogen |
| Pyrrolidinone | Contributes to stability and activity |
| Benzamide | Enhances lipophilicity and potential receptor interactions |
Anticancer Properties
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines:
- A549 lung carcinoma cells : The compound demonstrated potent antiproliferative effects.
- HL-60 leukemia cells : Induction of apoptosis was observed.
- Breast carcinoma (T47D) and other peripheral cancers also showed sensitivity to treatment with thiadiazole derivatives.
The anticancer activity is primarily attributed to the ability of thiadiazole derivatives to interact with critical biological targets within cancer cells:
- Molecular Interactions : The mesoionic character of thiadiazoles allows them to cross cellular membranes effectively. They can form hydrogen bonds and π-cation interactions with proteins involved in cell cycle regulation and apoptosis.
- Targeting Kinases : Some studies highlight the inhibition of specific kinases (e.g., Abl protein kinase) as a mechanism for their anticancer effects.
Other Biological Activities
Beyond anticancer properties, this compound may exhibit:
- Antimicrobial Activity : Thiadiazole derivatives are known for their antibacterial and antifungal properties.
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation markers in vitro.
- Anticonvulsant Activity : Some derivatives have been evaluated for their ability to mitigate seizures.
Case Studies and Research Findings
Numerous studies have documented the biological activities of thiadiazole derivatives:
- Anticancer Activity Study :
- Antimicrobial Evaluation :
- Pharmacokinetics and Toxicity Studies :
Q & A
Q. What are the standard synthetic routes for 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?
The compound is typically synthesized via a multi-step process involving:
- Thiadiazole core formation : Reaction of substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) using ammonia to precipitate intermediates .
- Amide coupling : Condensation of the thiadiazole amine with a benzoyl chloride derivative in pyridine or ethanol, monitored by TLC .
- Pyrrolidinone incorporation : Refluxing with 2,5-dimethoxytetrahydrofuran in glacial acetic acid, followed by recrystallization (ethanol/DMF mixtures) .
Q. How is the purity and structural integrity of this compound validated?
- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
- Spectroscopy : ¹H NMR (DMSO-d₆) confirms proton environments (e.g., aromatic protons at δ 7.28–7.43 ppm, amide NH at δ 10.04 ppm) .
- Mass spectrometry : EI-MS identifies molecular ion peaks (e.g., m/z 305 [M+1] for thiadiazole derivatives) .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol, DMF/ethanol (1:1), or DMSO/water mixtures are commonly used. For example, DMF/ethanol yields high-purity crystals by slow cooling .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiadiazole intermediate?
- Catalyst optimization : Substituting POCl₃ with milder agents (e.g., PCl₅) reduces side reactions .
- Stoichiometric adjustments : Using 1.5 equivalents of 2,5-dimethoxytetrahydrofuran improves pyrrolidinone ring formation .
- Temperature control : Maintaining reflux at 90°C prevents decomposition of heat-sensitive intermediates .
Q. What strategies address contradictions in reported biological activity data?
- Comparative assays : Validate activity using standardized protocols (e.g., MIC for antimicrobial studies) against reference strains .
- Structural analogs : Test derivatives with modifications to the 3-methylphenyl or pyrrolidinone groups to isolate pharmacophoric motifs .
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew bioactivity results .
Q. How do intermolecular interactions influence crystallographic packing?
- Hydrogen bonding : N–H⋯N and C–H⋯O/F interactions stabilize dimeric structures (e.g., centrosymmetric dimers in benzamide derivatives) .
- π-π stacking : Aromatic rings (thiadiazole, benzamide) align parallel, enhancing crystal lattice stability .
Methodological Challenges and Solutions
Q. What are common pitfalls in characterizing the amide bond conformation?
- Rotamer ambiguity : Dynamic NMR (variable temperature) or X-ray crystallography resolves rotational isomers .
- Solvent effects : Use low-polarity solvents (CDCl₃) to minimize solvent-induced peak broadening in NMR .
Q. How can computational modeling complement experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
